REACTION_CXSMILES
|
I([O-])(=O)=O.[Na+].[I:6]I.[Cl:8][C:9]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]>S(=O)(=O)(O)O>[Cl:8][C:9]1[CH:17]=[C:16]([Cl:18])[C:15]([I:6])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at the same temperature for 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
The reaction solution was poured onto ice water (3 l)
|
Type
|
CUSTOM
|
Details
|
the precipitated solid material was separated by filtration
|
Type
|
WASH
|
Details
|
The solid material was then washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)Cl)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 121.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |